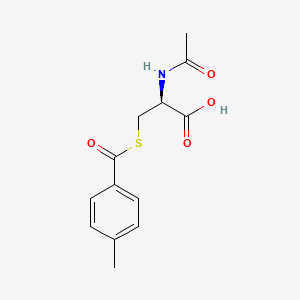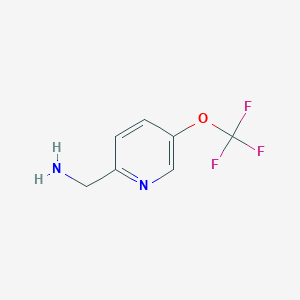![molecular formula C7H7BrN4 B11750519 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750519.png)
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as bromination, cyclization, and amination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Biological Research: It is used in bioimaging and as a tool to study intracellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine can be compared to other pyrazolo[1,5-a]pyrimidines, such as:
4-Pyrazolopyrimidine: Known for its use in medicinal chemistry.
2,4-Dichloropyrazolopyrimidine: Studied for its photophysical properties.
4-Methoxyphenylpyrazolopyrimidine: Used in materials science for its fluorescent properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-6(9)10-7-3-5(8)11-12(4)7/h2-3H,1H3,(H2,9,10) |
InChI Key |
LFCGICXULJHAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


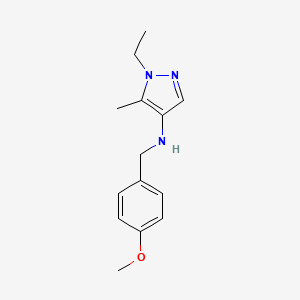
![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
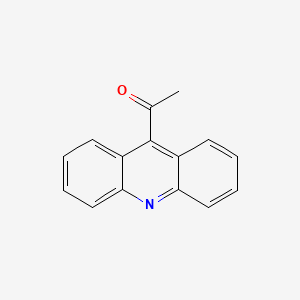
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750450.png)


![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)
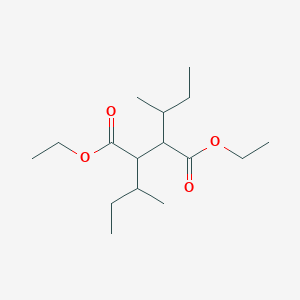
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11750491.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750492.png)
